molecular formula C21H24N2O4 B4896410 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4896410
M. Wt: 368.4 g/mol
InChI Key: FPKGOIJLFUWQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as DPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DPEP is not fully understood. However, it is believed to act as a modulator of the mu-opioid receptor, which is involved in the regulation of pain and addiction. DPEP has also been found to interact with other receptors, such as the dopamine transporter, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
DPEP has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic properties, which may be useful in the treatment of pain. DPEP has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. Additionally, DPEP has been found to have anxiolytic properties, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPEP is its specificity for the mu-opioid receptor. This makes it a valuable tool for researchers studying the role of this receptor in pain and addiction. Additionally, DPEP has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of DPEP is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on DPEP. One area of interest is the development of new compounds based on the structure of DPEP that may exhibit improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of DPEP and its interactions with other receptors. Finally, DPEP may have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of DPEP involves the reaction of 3,4-dimethoxyphenethylamine with 1-phenyl-2-pyrrolidinone in the presence of a catalyst, such as trifluoroacetic acid. The resulting compound is then purified using various techniques, such as column chromatography, to obtain pure DPEP. The purity of DPEP is crucial for its use in scientific research applications.

Scientific Research Applications

DPEP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system, particularly in the areas of pain and addiction research. DPEP has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-8-15(12-19(18)27-2)10-11-22-21(25)16-13-20(24)23(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGOIJLFUWQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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